3-(3-Chlorophenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(3-Chlorophenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the oxadiazole moiety.
Reduction: Reduction reactions can occur, especially at the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, oxadiazoles are often studied for their potential as antimicrobial, antifungal, and anticancer agents. The specific compound may exhibit similar activities.
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests potential interactions with biological macromolecules.
Industry
In industry, oxadiazoles are used in the development of new materials, such as polymers and dyes, due to their stability and electronic properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3,4-oxadiazole: Known for its fluorescence properties.
3,5-Dimethyl-1,2,4-oxadiazole: Studied for its antimicrobial activity.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Investigated for its anticancer properties.
Uniqueness
The uniqueness of 3-(3-Chlorophenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other oxadiazoles.
Properties
Molecular Formula |
C19H15ClN4O2 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H15ClN4O2/c1-11-6-12(2)8-14(7-11)19-23-22-17(25-19)10-16-21-18(24-26-16)13-4-3-5-15(20)9-13/h3-9H,10H2,1-2H3 |
InChI Key |
OLPDMWWDIJZDBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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